molecular formula C24H19FN4O3 B2663745 2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358200-84-6

2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2663745
CAS No.: 1358200-84-6
M. Wt: 430.439
InChI Key: JKELBTWDOBXLHP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H19FN4O3 and its molecular weight is 430.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and structural characterization of compounds with similar frameworks, highlighting their potential as scaffolds for further pharmaceutical development. For example, Kariuki et al. (2021) synthesized derivatives featuring the 4-fluorophenyl and 4-methoxyphenyl components, emphasizing their isostructural nature and planarity, except for one of the fluorophenyl groups, which is oriented roughly perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activity

Compounds with structures similar to the query have been evaluated for their antimicrobial properties. Gadakh et al. (2010) synthesized fluorine-containing derivatives and assessed their antibacterial activities against common pathogens, finding promising activities for specific compounds (Gadakh, Pandit, Rindhe, & Karale, 2010). Similarly, Puthran et al. (2019) explored Schiff bases using related frameworks, demonstrating significant antimicrobial potential among synthesized compounds (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Potential Anticancer Activity

Research into the anticancer potential of related compounds has yielded intriguing results. Xiao et al. (2008) developed pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to discover potent and selective antagonists for specific receptors or potent pesticide lead compounds, showcasing the versatility of these frameworks in medicinal chemistry applications (Xiao, Li, Meng, & Shi, 2008).

Enzyme Inhibition and Biological Evaluation

The design and synthesis of novel derivatives have also focused on enzyme inhibition and biological evaluation, demonstrating the chemical versatility and potential therapeutic applications of these compounds. Bhat et al. (2016) synthesized a new series of compounds via a Vilsmeier–Haack reaction approach, assessing their antimicrobial and antioxidant activities. This study underscores the broad spectrum of potential applications of these compounds in addressing various biological targets (Bhat, N. G. K., Kayarmar, S. K., & Shafeeulla R, 2016).

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3/c1-15-21(26-23(32-15)17-5-9-19(31-2)10-6-17)14-28-11-12-29-22(24(28)30)13-20(27-29)16-3-7-18(25)8-4-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKELBTWDOBXLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.